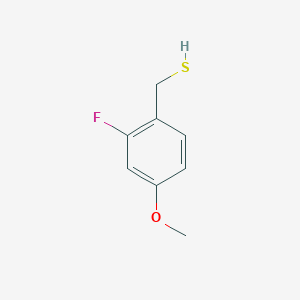

(2-Fluoro-4-methoxyphenyl)methanethiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9FOS |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

(2-fluoro-4-methoxyphenyl)methanethiol |

InChI |

InChI=1S/C8H9FOS/c1-10-7-3-2-6(5-11)8(9)4-7/h2-4,11H,5H2,1H3 |

InChI Key |

HOJFSTIGISSQIU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CS)F |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 2 Fluoro 4 Methoxyphenyl Methanethiol

Thiol-Ene Click Chemistry Applications

Thiol-ene "click" chemistry represents a highly efficient and versatile method for forming carbon-sulfur bonds, with applications ranging from polymer synthesis to bioconjugation. nih.govnih.gov The reaction involves the addition of a thiol across a double bond (an alkene or "ene"), typically proceeding via a radical-mediated mechanism. This process is known for its high yields, stereoselectivity, tolerance of various functional groups, and mild reaction conditions. core.ac.uknih.gov (2-Fluoro-4-methoxyphenyl)methanethiol is a suitable substrate for these reactions, where its thiol group can be readily added to a variety of alkenes.

Photoinitiation is a common and highly effective method for triggering thiol-ene reactions. rsc.org The process involves the use of a photoinitiator which, upon exposure to UV light, generates radical species. These radicals then abstract the hydrogen atom from the thiol group of this compound, creating a thiyl radical. This reactive intermediate subsequently adds to an alkene. acsgcipr.org

The general scheme for a photoinitiated thiol-ene reaction is outlined below:

| Step | Description | Reactants | Products |

| 1. Initiation | A photoinitiator (e.g., DMPA) cleaves under UV light to form initiator radicals (I•). | Photoinitiator + UV light | 2 I• |

| 2. H-Abstraction | The initiator radical abstracts a hydrogen atom from the thiol. | This compound + I• | (2-Fluoro-4-methoxyphenyl)methanethiyl radical + IH |

| 3. Propagation | The thiyl radical adds to an alkene, forming a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule, propagating the chain. | Thiyl Radical + Alkene; Carbon-centered radical + Thiol | Carbon-centered radical; Thioether + Thiyl Radical |

| 4. Termination | The reaction is terminated by the combination of any two radical species. | 2 Thiyl Radicals | Disulfide |

This method is highly efficient, often proceeding to completion at room temperature, making it a green and atom-economical process. acsgcipr.orgrsc.org The reaction typically results in the anti-Markovnikov addition of the thiol to the alkene, a characteristic feature of radical additions to double bonds. acsgcipr.org

The mechanism of the thiol-ene reaction is a radical chain process, ensuring high efficiency once initiated. researchgate.net

Initiation: The key step is the generation of the (2-fluoro-4-methoxyphenyl)methanethiyl radical (Ar-CH₂-S•). This can be achieved photochemically, thermally with initiators like AIBN, or through redox processes. nih.govresearchgate.net

Termination: The chain reaction can be terminated when two radical intermediates combine. A common termination event is the coupling of two thiyl radicals to form a disulfide, bis(2-fluoro-4-methoxyphenyl)methyl disulfide. researchgate.net

The presence of the electron-withdrawing fluorine and electron-donating methoxy (B1213986) group on the phenyl ring can influence the stability of the thiyl radical and its reactivity, though the fundamental mechanism remains the same.

Oxidation Reactions of the Thiol Group

The sulfur atom in the thiol group of this compound exists in its lowest oxidation state (-2) and is readily susceptible to oxidation. Depending on the reaction conditions and the strength of the oxidizing agent, a range of oxidation products can be formed, including disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. acs.orglibretexts.org

One of the most common oxidation reactions for thiols is the formation of a disulfide. This reaction involves the coupling of two thiol molecules with the concurrent loss of two hydrogen atoms, forming a sulfur-sulfur bond.

Reaction: 2 Ar-CH₂-SH + [O] → Ar-CH₂-S-S-CH₂-Ar + H₂O (where Ar = 2-Fluoro-4-methoxyphenyl)

This oxidation can occur under mild conditions, often simply by exposure to air (autoxidation), particularly in the presence of base and metal ion catalysts. It is also a common side reaction or termination step in radical processes. researchgate.net The formation of the disulfide, bis(2-fluoro-4-methoxyphenyl)methyl disulfide, represents the first stable product in the oxidation pathway.

| Parameter | General Value/Observation for Thiols |

| Reaction Type | Oxidative Coupling |

| Common Oxidants | O₂, H₂O₂, I₂, Dimethyl sulfoxide (B87167) (DMSO) |

| Kinetics | The reaction is often base-catalyzed, as the thiolate anion (Ar-CH₂-S⁻) is more readily oxidized than the neutral thiol. |

| Thermodynamics | The formation of the S-S bond is generally a thermodynamically favorable process. |

Stronger oxidizing agents can oxidize the thiol group beyond the disulfide stage to higher oxidation states. The oxidation proceeds through intermediate species, ultimately yielding a sulfonic acid. researchgate.netnih.gov

The established oxidation pathway is as follows: Thiol → Sulfenic Acid → Sulfinic Acid → Sulfonic Acid

| Oxidation State | Compound Type | Formula |

| -2 | Thiol | Ar-CH₂-SH |

| 0 | Sulfenic Acid | Ar-CH₂-SOH |

| +2 | Sulfinic Acid | Ar-CH₂-SO₂H |

| +4 | Sulfonic Acid | Ar-CH₂-SO₃H |

This transformation requires potent oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate. acs.orggoogle.com The final product, (2-fluoro-4-methoxyphenyl)methanesulfonic acid, is a strong organic acid.

Sulfonic acids are valuable synthetic intermediates. They can be readily converted to sulfonyl chlorides by reacting with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting (2-fluoro-4-methoxyphenyl)methanesulfonyl chloride is a highly reactive compound used in the synthesis of sulfonamides and sulfonate esters.

Nucleophilic Reactivity of the Thiol Group

Thiols are more acidic than their alcohol counterparts and are excellent nucleophiles, particularly when deprotonated to form the thiolate anion. libretexts.org The nucleophilicity of this compound is a central feature of its chemical character.

The thiol can be deprotonated by a base to form the corresponding (2-fluoro-4-methoxyphenyl)methanethiolate anion. The acidity of the thiol is enhanced by the electron-withdrawing inductive effect of the fluorine atom on the aromatic ring, which helps to stabilize the negative charge of the thiolate. This makes it easier to form the highly nucleophilic thiolate compared to thiols without such electron-withdrawing groups.

This strong nucleophilicity allows the thiolate to participate in a wide range of reactions, most notably S_N2 reactions with alkyl halides to form thioethers. acs.org

Representative S_N2 Reaction: Ar-CH₂-S⁻ Na⁺ + R-X → Ar-CH₂-S-R + NaX (where Ar = 2-Fluoro-4-methoxyphenyl, R = alkyl group, X = halide)

The sulfur atom's large size and polarizability make it a "soft" nucleophile, which, according to Hard-Soft Acid-Base (HSAB) theory, reacts preferentially with soft electrophiles like the carbon atom in alkyl halides.

| Property | Description |

| Acidity | More acidic than corresponding alcohols. Acidity is increased by the electron-withdrawing fluorine substituent. |

| Nucleophilicity | The thiolate anion is a powerful nucleophile. Sulfur is more nucleophilic than oxygen in analogous compounds. libretexts.org |

| Typical Reactions | S_N2 displacement with alkyl, allyl, and benzyl (B1604629) halides; Michael addition to α,β-unsaturated carbonyls; Ring-opening of epoxides. |

Reactions with Electrophiles: Alkylation and Acylation

The sulfur atom of the thiol group in this compound is highly nucleophilic and readily reacts with a variety of electrophiles. Alkylation and acylation are two of the most common transformations of the thiol moiety.

Alkylation: In the presence of a base, the thiol group is deprotonated to form the more nucleophilic thiolate anion, which can then undergo S-alkylation with alkyl halides or other alkylating agents. The reaction typically proceeds via an SN2 mechanism, resulting in the formation of a thioether.

Acylation: Similarly, the thiol can be acylated using acyl chlorides or anhydrides to form thioesters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct.

| Electrophile | Reagent/Conditions | Product |

| Methyl iodide | K₂CO₃, Acetone | (2-Fluoro-4-methoxyphenyl)(methylthio)methane |

| Benzyl bromide | NaH, THF | Benzyl((2-fluoro-4-methoxyphenyl)methyl)sulfane |

| Acetyl chloride | Pyridine, CH₂Cl₂ | S-((2-Fluoro-4-methoxyphenyl)methyl) ethanethioate |

| Benzoyl chloride | Et₃N, Toluene (B28343) | S-((2-Fluoro-4-methoxyphenyl)methyl) benzothioate |

Thiolate Anion Generation and Reactivity

The acidity of the thiol proton allows for the facile generation of the corresponding thiolate anion upon treatment with a suitable base. The stability of the resulting anion is influenced by the electron-withdrawing inductive effect of the fluorine atom on the aromatic ring. This thiolate is a potent nucleophile and participates in a variety of reactions beyond simple alkylation and acylation. For instance, it can act as a nucleophile in conjugate addition reactions to α,β-unsaturated carbonyl compounds or participate in metal-catalyzed cross-coupling reactions.

Aromatic Substitution Reactions of the Fluorinated Methoxy Phenyl Ring

The substitution pattern on the aromatic ring of this compound directs the course of aromatic substitution reactions. The interplay between the activating methoxy group and the deactivating but ortho-, para-directing fluorine atom, along with the weakly activating and ortho-, para-directing methanethiol (B179389) group, determines the regiochemical outcome of these reactions.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The fluorine atom is a deactivating group but also an ortho-, para-director. The methanethiol group is weakly activating and an ortho-, para-director. The positions ortho and para to the strongly activating methoxy group are favored.

| Reaction | Reagent | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Fluoro-5-methoxy-2-(mercaptomethyl)-4-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 2-Bromo-1-fluoro-5-methoxy-4-(mercaptomethyl)benzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(3-Fluoro-4-(mercaptomethyl)-6-methoxyphenyl)ethan-1-one |

Nucleophilic Aromatic Substitution Enabled by Fluorine

The presence of the fluorine atom on the aromatic ring opens up the possibility of nucleophilic aromatic substitution (SNAr), a reaction pathway not typically observed for unsubstituted benzene (B151609) rings. For SNAr to occur, the ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. While the methoxy and methanethiol groups are electron-donating, the fluorine atom itself can act as a leaving group in the presence of a strong nucleophile, particularly if further activation of the ring is achieved. However, under typical conditions, the thiol group's reactivity is expected to dominate.

Chemo- and Regioselectivity in Reactions Involving Multiple Functional Groups

The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity in its reactions.

Preferential Reactivity of the Thiol Moiety

In reactions involving both the thiol group and the aromatic ring, the thiol is generally the more reactive nucleophilic site. This is due to the higher polarizability and lower steric hindrance of the sulfur atom compared to the carbons of the aromatic ring. Therefore, in the presence of electrophiles, reaction at the sulfur atom is typically favored over electrophilic substitution on the aromatic ring, especially under basic conditions where the highly nucleophilic thiolate is formed. Selective protection of the thiol group may be necessary if reactions on the aromatic ring are desired.

Influence of Substituents on Reaction Outcomes

The fluorine atom at the ortho position (C2) exerts a strong inductive electron-withdrawing effect (-I effect) due to its high electronegativity. This effect tends to decrease the electron density on the aromatic ring and, by extension, on the sulfur atom. Conversely, the methoxy group at the para position (C4) exhibits a strong electron-donating effect through resonance (+R effect), which increases the electron density on the ring. The lone pairs on the oxygen atom can delocalize into the π-system of the benzene ring, counteracting the inductive withdrawal.

Studies on substituted thiophenols have shown that the nucleophilicity generally follows the order: thiophenols > substituted thiophenols > phenols > substituted phenols. researchgate.net Within substituted thiophenols, those with electron-donating groups are typically more nucleophilic than those with electron-withdrawing groups. For instance, the presence of a chlorine atom, an electron-withdrawing group, on a benzoquinone derivative was found to make it more reactive toward a thiol compared to methyl and t-butyl-substituted (electron-donating) derivatives. nih.gov This highlights the nuanced effects of substituents on reaction rates.

The specific position of the substituents is also crucial. The ortho-fluoro group, in addition to its electronic effect, may also exert a steric influence on reactions involving the nearby methanethiol group. This steric hindrance can affect the approach of reactants and the geometry of the transition state, potentially leading to lower reaction rates or altered product distributions compared to an unhindered thiol.

The influence of these substituents can be observed in various reactions, such as nucleophilic substitution (S-alkylation) and oxidation. In S-alkylation reactions, the thiolate anion, formed by deprotonation of the thiol, acts as a nucleophile. The electron-donating methoxy group would be expected to stabilize the transition state leading to the alkylated product, thus favoring the reaction. The electron-withdrawing fluorine atom would have the opposite effect.

The following table summarizes the expected influence of the fluoro and methoxy substituents on the reactivity of the methanethiol group in this compound in common reaction types.

| Reaction Type | Influence of 2-Fluoro Group (Electron-Withdrawing) | Influence of 4-Methoxy Group (Electron-Donating) | Expected Overall Effect on Reaction Outcome |

| Nucleophilic Substitution (S-Alkylation) | Decreases nucleophilicity of the sulfur atom, potentially slowing the reaction rate. | Increases nucleophilicity of the sulfur atom, potentially increasing the reaction rate. | The reaction outcome will depend on the balance of these opposing effects. The methoxy group's resonance effect is generally stronger than the fluorine's inductive effect, suggesting moderate to good reactivity. |

| Oxidation to Disulfide | Decreases the susceptibility of the sulfur atom to oxidation. | Increases the susceptibility of the sulfur atom to oxidation. | The methoxy group is likely to dominate, making the compound reasonably susceptible to oxidation under appropriate conditions. |

| Addition to Electrophiles (e.g., Michael Addition) | Reduces the nucleophilic character of the thiol, potentially disfavoring the addition. | Enhances the nucleophilic character of the thiol, favoring the addition reaction. | The strong electron-donating effect of the methoxy group is expected to promote the reaction, though the rate might be tempered by the fluoro substituent. |

Theoretical and Computational Studies of 2 Fluoro 4 Methoxyphenyl Methanethiol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For (2-Fluoro-4-methoxyphenyl)methanethiol, these methods can provide a detailed picture of its electronic structure, geometry, and potential reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy Optimization

Density Functional Theory (DFT) is a robust computational method for predicting the ground-state electronic structure of molecules. By approximating the electron density, DFT calculations can determine the most stable three-dimensional arrangement of atoms (optimized geometry) and the molecule's total electronic energy.

For this compound, a DFT approach, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to fully optimize the molecular geometry. This level of theory is well-suited for capturing the electronic effects of the fluoro and methoxy (B1213986) substituents on the benzene (B151609) ring, as well as the conformational flexibility of the methanethiol (B179389) side chain. The optimization process would yield key structural parameters.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Illustrative Data)

| Parameter | Predicted Value | Description |

| C-S Bond Length | 1.85 Å | Bond between the benzylic carbon and the sulfur atom. |

| S-H Bond Length | 1.34 Å | Bond between the sulfur and hydrogen atoms of the thiol group. |

| C-F Bond Length | 1.36 Å | Bond between the aromatic carbon and the fluorine atom. |

| C-O (methoxy) Bond Length | 1.37 Å | Bond between the aromatic carbon and the methoxy oxygen. |

| C-S-H Bond Angle | 96.5° | Angle of the thiol group. |

| Dihedral Angle (C-C-S-H) | Varied | Defines the orientation of the S-H bond relative to the benzene ring. |

Note: The data in this table is illustrative and based on typical values for similar functional groups, as direct computational results for this specific molecule are not available.

HOMO-LUMO Analysis and Frontier Orbital Theory

Frontier Orbital Theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative Data)

| Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 7.3 eV | An indicator of chemical stability and reactivity. |

Note: The data in this table is illustrative and based on general principles and calculations for analogous molecules. Actual values would require specific DFT calculations.

Conformer Analysis and Potential Energy Surface Mapping

The presence of rotatable bonds in this compound leads to the existence of different spatial arrangements, or conformers. Understanding the relative energies of these conformers is crucial for predicting the molecule's behavior.

Torsional Barriers and Rotational Isomerism

The rotation around the C-S bond of the methanethiol group is a key conformational feature. A potential energy surface scan, performed by systematically rotating this bond and calculating the energy at each step, would reveal the most stable conformers and the energy barriers between them. It is anticipated that the conformers where the S-H bond is either in the plane of the benzene ring or perpendicular to it would represent energy minima or maxima. The relative energies of these conformers would be influenced by steric hindrance and potential intramolecular interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its behavior in various reactions, such as oxidation of the thiol group or nucleophilic substitution at the benzylic carbon.

By mapping the potential energy surface of a reaction, computational chemists can identify transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the reaction rate. For instance, in the oxidation of the thiol to a sulfenic acid, computational modeling could elucidate the role of an oxidizing agent and the movement of atoms as the reaction progresses. These studies often involve DFT calculations to locate the structures of reactants, products, and transition states, providing a detailed, atomistic understanding of the reaction mechanism. General computational studies on thiol oxidation suggest that such reactions can proceed through various mechanisms, and the specific pathway for this compound would be influenced by its unique electronic and steric properties.

Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis

The study of chemical reactions at a molecular level hinges on the characterization of the potential energy surface (PES). A critical feature of the PES is the transition state (TS), which represents the highest energy point along the lowest energy path from reactants to products. Identifying the TS is paramount to understanding reaction mechanisms and calculating activation energies.

For a hypothetical reaction involving this compound, such as a nucleophilic substitution or an oxidation reaction at the thiol group, transition state structures would be located using various computational algorithms. Methods like the synchronous transit-guided quasi-Newton (STQN) method or dimer method are employed to find the saddle point on the PES corresponding to the TS. At this point, a frequency calculation is crucial for verification; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Once the transition state is successfully identified and verified, Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation involves following the path of steepest descent from the transition state down to the corresponding energy minima of the reactants and products. This analysis confirms that the identified TS indeed connects the desired reactants and products on the potential energy surface. The resulting IRC plot provides a detailed visualization of the reaction pathway, showing the change in energy as the geometry of the system evolves from reactant, through the transition state, to the product.

Illustrative Example of IRC Analysis Data: The following table represents hypothetical data points that could be generated from an IRC calculation for a reaction involving (2--Fluoro-4-methoxyphenyl)methanethiol.

| Reaction Coordinate | Energy (kcal/mol) | Key Bond Distance (Å) |

|---|---|---|

| -2.0 (Reactant-like) | 0.0 | 2.50 |

| -1.0 | 5.2 | 2.20 |

| 0.0 (Transition State) | 15.8 | 1.95 |

| 1.0 | 4.5 | 1.70 |

Solvent Effects on Reaction Pathways

Chemical reactions are rarely conducted in the gas phase; they typically occur in a solvent. The presence of a solvent can significantly influence reaction pathways and energetics through intermolecular interactions such as solvation. Computational chemistry accounts for these effects using various solvent models.

For this compound, the effect of different solvents (e.g., water, ethanol, or a non-polar solvent like hexane) on a given reaction could be modeled. This is often achieved through either explicit or implicit solvent models. In an explicit model, individual solvent molecules are included in the calculation, offering a high level of detail but at a significant computational cost.

Hypothetical Solvation Energy Data: This table illustrates how the calculated energy of the transition state for a reaction of this compound might change in different solvents.

| Species | Gas Phase Energy (Hartree) | Solvation Energy in Water (kcal/mol) | Solvation Energy in Hexane (kcal/mol) |

|---|---|---|---|

| Reactant | -850.12345 | -8.5 | -2.1 |

| Transition State | -850.09876 | -15.2 | -3.5 |

Spectroscopic Property Prediction using Computational Methods

Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. Density Functional Theory (DFT) is a widely used method for these types of calculations.

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most important techniques for molecular structure elucidation. Computational methods can predict the NMR spectra of a molecule like this compound with a high degree of accuracy. nih.gov The calculation of NMR chemical shifts involves determining the magnetic shielding tensor for each nucleus in the molecule. aps.org The isotropic shielding constant, derived from this tensor, is then converted to a chemical shift by referencing it to a standard, typically tetramethylsilane (B1202638) (TMS).

The process begins with a geometry optimization of the molecule at a suitable level of theory (e.g., B3LYP functional with a 6-311+G(2d,p) basis set). Following this, an NMR calculation is performed using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. The results provide the absolute shielding values, which can then be compared to experimental data or used to predict the spectrum of a novel compound. Similarly, spin-spin coupling constants (J-couplings) can also be calculated, providing further detail about the connectivity of the atoms. nih.gov

Predicted ¹³C NMR Chemical Shifts (Hypothetical): The following table shows a hypothetical prediction of the ¹³C NMR chemical shifts for this compound, referenced to TMS.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (ipso, attached to S) | 128.5 |

| C (ortho to S, with F) | 162.1 (d, ¹JCF ≈ 245 Hz) |

| C (meta to S) | 115.3 |

| C (para to S, with OCH₃) | 160.4 |

| C (ortho to OCH₃) | 101.8 |

| C (ipso, attached to OCH₃) | 114.9 (d, ²JCF ≈ 21 Hz) |

| CH₂ | 25.7 |

Vibrational Frequency Calculations and IR/Raman Spectra Simulation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can simulate these spectra by calculating the harmonic vibrational frequencies.

Following a geometry optimization, a frequency calculation is performed on this compound. This calculation yields a set of vibrational frequencies and their corresponding IR intensities and Raman activities. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.

The output of these calculations can be used to generate a simulated IR or Raman spectrum. This allows for the assignment of specific absorption bands in an experimental spectrum to particular vibrational modes of the molecule, such as the C-F stretch, the O-CH₃ stretch, the S-H stretch, or the aromatic ring vibrations. nih.gov

Predicted Vibrational Frequencies (Hypothetical): This table presents a selection of predicted, unscaled vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |

|---|---|---|

| S-H Stretch | 2650 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₂) | 2980 - 2900 | Medium |

| C=C Aromatic Stretch | 1610 - 1450 | Strong |

| C-F Stretch | 1250 | Strong |

Applications of 2 Fluoro 4 Methoxyphenyl Methanethiol in Advanced Materials and Chemical Synthesis Excluding Clinical/biological

Polymer Chemistry and Polymerization Initiators

Thiols are known to be effective chain transfer agents in certain types of polymerization. The presence of the thiol group in (2-Fluoro-4-methoxyphenyl)methanethiol suggests it could theoretically be used to control the molecular weight of polymers.

Use in Controlled Radical Polymerization Techniques (e.g., RAFT, ATRP)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method for producing polymers with well-defined architectures. This technique often employs dithioesters, trithiocarbonates, or other sulfur-containing compounds as chain transfer agents. While thiols themselves are not the primary RAFT agents, they can participate in related thiol-ene and thiol-yne click reactions to modify polymers created by RAFT or other controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). There is currently no specific data available from the search results that demonstrates the use of this compound as a direct participant or initiator in RAFT or ATRP processes.

Thiol-Functionalized Polymers for Material Science

The introduction of thiol groups onto polymer chains can impart valuable properties for material science applications. Thiol-functionalized polymers can be used for surface modification, nanoparticle functionalization, and the formation of self-assembled monolayers. The thiol group provides a reactive handle for further chemical modifications or for binding to metal surfaces. While the concept of creating thiol-functionalized polymers is well-established, there are no specific examples in the provided search results of polymers being functionalized with this compound.

Ligand Design in Catalysis

The sulfur atom in a thiol group can act as a soft donor, making it a suitable component for ligands in transition metal catalysis.

Thiol-Containing Ligands for Transition Metal Catalysis

Thiol-containing ligands can coordinate with a variety of transition metals to form catalysts for a range of chemical transformations. The electronic properties of the ligand, which can be tuned by substituents on the aromatic ring, can influence the activity and selectivity of the catalyst. The fluorine and methoxy (B1213986) groups on the phenyl ring of this compound could theoretically modulate the electronic environment of the sulfur atom, thereby affecting its coordination properties. However, no specific instances of this compound being used as a ligand in transition metal catalysis are present in the search results.

Asymmetric Catalysis Applications

For a molecule to be useful in asymmetric catalysis, it typically needs to be chiral. This compound is not an inherently chiral molecule. To be applied in asymmetric catalysis, it would likely need to be incorporated into a larger, chiral ligand scaffold. There is no information in the provided search results to suggest that this compound has been used for such purposes.

Precursor in Fine Chemical Synthesis

Synthesis of Complex Organic Molecules

The "(2-Fluoro-4-methoxyphenyl)" moiety is a recognized building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The strategic placement of the fluorine atom and the methoxy group can influence the electronic properties and metabolic stability of a target molecule. For instance, the related compound, 4-fluoro-2-methoxyaniline, serves as a key starting material in the synthesis of Osimertinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This underscores the value of the 2-fluoro-4-methoxyphenyl scaffold in constructing intricate molecular architectures.

The thiol group (-SH) of this compound offers a reactive handle for various chemical transformations. Thiols are known to participate in nucleophilic substitution and addition reactions, making them valuable intermediates in organic synthesis. It is plausible that this compound could be employed in similar capacities, for example, in the synthesis of novel therapeutic agents or functional organic materials where the introduction of the fluorinated phenyl group is desired.

Table 1: Examples of Structurally Related Compounds in Complex Molecule Synthesis

| Compound | Application | Reference |

| 4-Fluoro-2-methoxyaniline | Starting material for the synthesis of Osimertinib | google.com |

| (4-methoxyphenyl)methanethiol | Reagent in nucleophilic aromatic substitution reactions |

This table presents examples of compounds structurally related to this compound to illustrate the potential applications of its core structural motifs.

Building Blocks for Agrochemical and Industrial Chemicals

The incorporation of fluorine atoms into organic molecules is a prevalent strategy in the development of modern agrochemicals. Fluorination can enhance the efficacy, stability, and bioavailability of active ingredients. Given that a significant percentage of recently developed agrochemicals contain halogen atoms, fluorinated building blocks are of considerable interest to the industry.

Surface Functionalization and Self-Assembled Monolayers (SAMs)

Thiols are widely recognized for their ability to form strong bonds with the surfaces of noble metals, such as gold, silver, and copper. This property is the foundation for the creation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can be used to precisely control the surface properties of materials.

Adsorption on Metal Surfaces for Nanotechnology Applications

The formation of SAMs from organothiols on metal surfaces is a cornerstone of nanotechnology. These monolayers can be used to fabricate nanoelectronic components, sensors, and biocompatible coatings. The properties of the SAM are dictated by the structure of the organic molecule.

Fluorinated thiols are of particular interest for forming SAMs due to the unique properties conferred by the fluorine atoms, such as high thermal stability, low surface energy, and chemical inertness. While specific studies on this compound are not prevalent, research on other semi-fluorinated sulfur-containing compounds has demonstrated their utility in fabricating SAMs. A patented method, for instance, describes the use of such compounds in compressed carbon dioxide to create well-ordered monolayers, highlighting an environmentally friendly approach to surface modification. google.com

Table 2: Properties of Fluorinated vs. Non-Fluorinated Self-Assembled Monolayers

| Property | Non-Fluorinated SAMs | Fluorinated SAMs |

| Surface Energy | Higher | Lower |

| Hydrophobicity | Moderate | High |

| Thermal Stability | Good | Excellent |

| Chemical Inertness | Good | Excellent |

This table provides a general comparison of the properties of SAMs formed from fluorinated and non-fluorinated thiols.

Development of Functionalized Surfaces

The ability to tailor surface properties is critical in a wide range of technologies. SAMs provide a versatile platform for creating functionalized surfaces with specific chemical and physical characteristics. By selecting thiols with different terminal functional groups, it is possible to control properties such as wettability, adhesion, and biocompatibility.

The this compound molecule presents a fluorinated aromatic surface, which would be expected to exhibit low surface energy and hydrophobicity. Such surfaces could find applications in anti-fouling coatings, low-friction surfaces, and in the fabrication of micro- and nano-fluidic devices. The methoxy group could also potentially be modified to introduce further functionality. The principles of SAM formation using thiols are well-established, and it is highly probable that this compound could be used to create robust and functional monolayers on various metal substrates.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes with Enhanced Sustainability

Currently, there is a lack of published research focusing on the development of novel and sustainable synthetic methodologies specifically for (2-Fluoro-4-methoxyphenyl)methanethiol. Future research could address this gap by exploring green chemistry principles for its synthesis. This would involve investigating alternative solvents, renewable starting materials, and catalytic systems that minimize waste and energy consumption. The development of such routes would be a crucial first step to facilitate broader research into its properties and applications.

Integration into High-Throughput Screening for Material Discovery

There are no available studies that have incorporated this compound into high-throughput screening platforms for the discovery of new materials. High-throughput screening is a powerful technique for rapidly assessing the properties of a large number of compounds for specific applications, such as in electronics, polymers, or pharmaceuticals. Future research endeavors could involve the synthesis of a library of derivatives of this compound and their subsequent screening to identify potential "hit" compounds with desirable material characteristics.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

Detailed mechanistic studies of this compound using advanced techniques like ultrafast spectroscopy have not been reported in the scientific literature. Ultrafast spectroscopy can provide valuable insights into the dynamics of chemical reactions on femtosecond to picosecond timescales. Such studies could elucidate the excited-state properties, reaction intermediates, and energy transfer pathways of the molecule, which are fundamental to understanding its reactivity and potential photophysical applications. At present, this remains a purely speculative area for future investigation.

Computational Design of Derivatives with Tailored Reactivity

There is no documented research on the use of computational chemistry to design derivatives of this compound with tailored reactivity. Computational methods, such as density functional theory (DFT), can be employed to predict the electronic structure, reactivity indices, and spectroscopic properties of molecules. In the future, these tools could be used to theoretically design novel derivatives of this compound with specific electronic or steric properties, thereby guiding synthetic efforts towards compounds with desired functionalities.

Role in Emerging Fields of Chemical Science and Engineering

The potential role of this compound in emerging fields of chemical science and engineering is currently unexplored. Given its functional groups—a thiol, a fluoro group, and a methoxy (B1213986) group—it could hypothetically find applications in areas such as self-assembled monolayers, organic electronics, or as a building block in medicinal chemistry. However, without experimental or theoretical data, any discussion of its role in these fields is entirely speculative and awaits future research initiatives.

Uncharted Territory: The Scientific Anonymity of this compound

A comprehensive review of the scientific literature reveals that the chemical compound this compound remains a largely unexplored molecule within academic research. Despite its well-defined structure and the presence of functional groups often associated with diverse applications in medicinal chemistry and materials science, this particular thiol appears to have garnered minimal specific attention from the scientific community. This article addresses the current state of knowledge regarding this compound, adhering to a structured analysis of its academic footprint, or lack thereof.

The following sections provide a summary of the available information, or the notable absence of it, concerning the academic contributions, research challenges, and future outlook for this compound.

An exhaustive search of prominent scientific databases and academic journals yields no significant scholarly articles, communications, or patents that focus on this compound. Consequently, there are no key academic contributions or research findings to summarize for this specific compound. Its primary presence in the public domain is limited to listings in chemical supplier catalogs, which provide basic information such as its Chemical Abstracts Service (CAS) number, molecular formula, and weight. The lack of published research indicates that its synthesis, characterization, and potential applications have not been a subject of focused academic investigation.

While the individual structural components of this compound are of considerable interest in various research fields—fluorinated aromatic compounds for their unique electronic properties, methoxy groups for their influence on metabolic stability and receptor binding, and thiols for their reactivity and role in biological systems—the specific combination present in this molecule has not been detailed in the available scientific literature.

Given the absence of published research on this compound, there are no documented "persistent challenges" or "open questions" that have arisen from a body of work. The challenges and questions are, therefore, foundational and hypothetical.

The primary open question is the rationale behind its synthesis and its potential utility. Without any documented applications, it is difficult to surmise the intended purpose of this compound. Foundational research would be required to establish a baseline of knowledge, including:

Synthetic accessibility: While plausible synthetic routes can be theorized based on standard organic chemistry principles, no optimized and reported synthesis is available.

Physicochemical properties: Detailed characterization of its physical and chemical properties, such as its pKa, redox potential, and stability, is currently absent from the literature.

Biological activity: There is no public data on the biological effects of this compound. Initial screening in various biological assays would be a necessary first step to uncover any potential therapeutic applications.

Material science applications: The potential for this compound to be used as a building block in materials science, for example, in the synthesis of polymers or as a ligand for metal complexes, remains unexplored.

The future outlook for this compound is entirely dependent on the initiation of foundational research to explore its properties and potential applications. The broader impact of this compound on chemical research is currently negligible due to the lack of studies.

However, one can speculate on its potential relevance based on the known importance of its structural motifs:

Medicinal Chemistry: The presence of a fluorine atom and a methoxy group on the phenyl ring could be of interest in drug discovery. Fluorine substitution is a common strategy to modulate the metabolic stability and binding affinity of drug candidates. The thiol group can act as a nucleophile, a metal ligand, or a proton donor, making it a versatile functional group in the design of enzyme inhibitors or other bioactive molecules.

Organic Synthesis: As a functionalized thiol, it could serve as a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, or materials.

Materials Science: Thiol-containing compounds are widely used for their ability to bind to metal surfaces, form self-assembled monolayers, and participate in "click" chemistry reactions. Future research could explore the potential of this compound in these areas.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Fluoro-4-methoxyphenyl)methanethiol, considering substituent effects on regioselectivity?

- Methodology :

- Step 1 : Pre-functionalize the aromatic ring with fluorine and methoxy groups via electrophilic substitution. Fluorine’s electron-withdrawing nature directs subsequent reactions to specific positions, while methoxy’s electron-donating effects stabilize intermediates .

- Step 2 : Introduce the thiol group using hydrogen sulfide (H₂S) or thiourea derivatives. Catalysts with balanced acid-base properties (e.g., Al₂O₃ or K₂WO₄/Al₂O₃) enhance methanethiol selectivity by promoting H₂S dissociation .

- Step 3 : Protect the thiol group during synthesis using tert-butyl disulfide or other protective agents to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use -NMR to track fluorine’s electronic environment and -NMR to resolve methoxy and thiol proton signals. Coupling patterns help confirm substitution positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions and fragmentation pathways, distinguishing isomers via unique mass splits .

- X-ray Crystallography : Resolves spatial arrangement of fluorine, methoxy, and thiol groups, critical for confirming regioselectivity .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology :

- Computational Modeling : Density Functional Theory (DFT) calculates Fukui indices to map reactive sites. Fluorine’s electronegativity increases electrophilicity at the ortho position, while methoxy’s resonance donation stabilizes intermediates .

- Experimental Validation : Compare reaction outcomes (e.g., sulfonation, halogenation) with model compounds lacking fluorine or methoxy groups. Kinetic studies quantify rate differences .

Q. What strategies resolve contradictions between experimental and computational data on the compound’s conformational stability?

- Methodology :

- Basis Set Optimization : Re-evaluate DFT calculations using larger basis sets (e.g., def2-TZVP) to improve accuracy for non-covalent interactions (e.g., S–H···O hydrogen bonds) .

- Temperature-Dependent Studies : Measure NMR or IR spectra at varying temperatures to observe conformational changes. Compare with simulated spectra from molecular dynamics (MD) .

Q. How can acid-base properties of catalysts be tuned to optimize methanethiol yield while minimizing dimethyl sulfide byproducts?

- Methodology :

- Catalyst Screening : Test metal oxides (e.g., MgO, Al₂O₃) and zeolites with alkali promoters (e.g., K⁺). Strong basic sites (MgO) favor methanethiol, while weak acid sites (Al₂O₃) suppress dimethyl sulfide .

- Table : Catalyst Performance Comparison

| Catalyst | Methanol Conversion (%) | Methanethiol Selectivity (%) |

|---|---|---|

| Al₂O₃ | 40 | 60 |

| K₂WO₄/Al₂O₃ | 55 | 85 |

| MgO | 3 | 100 |

| Data adapted from studies on methanol thiolation |

Q. What experimental frameworks assess the compound’s potential in enzyme inhibition or receptor modulation?

- Methodology :

- Enzyme Assays : Incubate the compound with target enzymes (e.g., cysteine proteases) and measure activity via fluorogenic substrates. IC₅₀ values quantify inhibition potency .

- Molecular Docking : Use AutoDock Vina to simulate binding to active sites. The thiol group’s covalent bonding potential with cysteine residues is a key focus .

Data Analysis & Contradictions

Q. How to address discrepancies in methanethiol quantification across hydrothermal vent studies?

- Methodology :

- Calibration Standards : Use gas-tight samplers (IGTs) to prevent methanethiol loss during collection. Cross-validate with GC-MS and isotope dilution .

- Environmental Controls : Compare hydrogen-rich vs. hydrogen-poor vent systems to isolate H₂S’s role in methanethiol formation .

Safety & Handling in Research Settings

Q. What protocols ensure safe handling of this compound given its thiol group’s reactivity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.